N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide
Description
Historical Development and Discovery Context
Pyrrolidine carboxamides gained prominence in the late 20th century as scaffolds for targeting enzymes and receptors involved in infectious and metabolic diseases. Early work focused on simple derivatives, such as pyrrolidine-1-carboxamides with aryl substitutions, which demonstrated inhibitory activity against bacterial enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. The integration of heterocyclic motifs, such as pyrimidine rings, emerged later to enhance target affinity and pharmacokinetic properties. For instance, the addition of pyrimidinyloxy groups to pyrrolidine cores, as seen in N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide, reflects iterative optimization efforts to balance steric bulk and electronic interactions.
The compound’s design parallels advancements in structure-activity relationship (SAR) studies, where substituents like the 3,4-dimethylphenyl group were introduced to improve lipophilicity and metabolic stability. Patent literature from the 1990s highlights pyrrolidine derivatives as thromboxane A2 antagonists, underscoring their therapeutic versatility. By the 2010s, research expanded to oncology, with analogues such as OSU-2S inspiring derivatives targeting protein kinase Cδ (PKCδ) in hepatocellular carcinoma.
Position in Medicinal Chemistry Research
This compound occupies a unique niche due to its hybrid structure, combining a conformationally restricted pyrrolidine core with a pyrimidine ether linkage. This design leverages:
- Conformational Rigidity : The pyrrolidine ring enforces a defined spatial arrangement, promoting selective interactions with biological targets.
- Electron-Deficient Pyrimidine : The 2,6-dimethylpyrimidin-4-yl group facilitates π-π stacking and hydrogen bonding, critical for enzyme inhibition.
- Hydrophobic Substituents : The 3,4-dimethylphenyl moiety enhances membrane permeability and target residence time.
Comparative studies with N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide reveal that replacing the phenyl group with a pyrimidinyloxy substituent significantly alters electronic properties, potentially improving solubility and target engagement.
Classification and Relationship to Other Pyrrolidine Carboxamide Derivatives
This compound belongs to the subclass of aryloxy-pyrrolidine carboxamides , characterized by ether-linked aromatic substituents. Key structural comparisons include:
The pyrimidine ether linkage distinguishes this compound from earlier derivatives, enabling interactions with nucleophilic residues in enzymatic active sites.
Research Significance and Current Academic Interest
Recent studies emphasize this compound’s potential in oncology and antimicrobial therapy :
- Cancer Research : Analogues with pyrimidine substitutions exhibit pro-apoptotic effects via PKCδ activation, mirroring mechanisms observed in hepatocellular carcinoma models.
- Enzyme Inhibition : Computational models predict high affinity for InhA-like enzymes, suggesting utility against drug-resistant tuberculosis.
Ongoing work focuses on crystallographic studies to elucidate binding modes and combinatorial libraries to optimize substituent patterns.
Evolution of Research Methodologies for This Compound Class
Methodological advancements have transformed pyrrolidine carboxamide research:
For example, CoMFA models achieved a cross-validated $$ q^2 $$ of 0.777 for pyrrolidine carboxamides, enabling rational design of derivatives with improved steric and electrostatic compatibility.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-12-5-6-16(9-13(12)2)22-19(24)23-8-7-17(11-23)25-18-10-14(3)20-15(4)21-18/h5-6,9-10,17H,7-8,11H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPLSQWVVPZRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=NC(=NC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on current research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring linked to a dimethylphenyl group and a pyrimidine derivative. The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : The pyrrolidine structure is synthesized through cyclization reactions involving γ-amino acids or 1,4-diketones.
- Introduction of the Pyrimidine Moiety : This is achieved via nucleophilic substitution reactions where pyrimidine derivatives react with precursors containing leaving groups.
- Final Assembly : The complete structure is formed by coupling reactions that integrate all components into the final product.
The biological activity of this compound is hypothesized to involve interactions with specific proteins or enzymes. The presence of the pyrimidine and phenyl groups may enhance binding affinity to target sites, modulating their activity effectively.
Biological Activity and Research Findings
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Properties : Studies have shown that similar compounds with pyrimidine structures can inhibit cell proliferation in various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 0.19 to 5.13 µM against MCF-7 and HCT-116 cell lines, indicating potent anticancer activity through apoptosis induction and cell cycle arrest at the G1 phase .
- Antiviral Activity : Heterocyclic compounds like this one are increasingly recognized for their antiviral properties. Research suggests that modifications in the structure can lead to enhanced reverse transcriptase inhibitory activity .
Case Studies
Several studies have been conducted to evaluate the biological effects of related compounds:
- Anticancer Study : A study on derivatives similar to this compound revealed significant anticancer activity through increased caspase-3/7 activity in MCF-7 cells, leading to apoptosis .
- Mechanistic Insights : Another investigation focused on the structural modifications within pyrimidine derivatives demonstrated that specific substitutions significantly enhance biological activity by improving binding interactions with target proteins .
Data Table: Biological Activity Summary
| Compound Name | Activity Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | 0.19 - 5.13 | Apoptosis induction |
| Similar Pyrimidine Derivative | Antiviral | 0.20 - 0.35 | Reverse transcriptase inhibition |
Comparison with Similar Compounds
Key Differences in Functional Groups
A structurally related compound, (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (Patent Compound), shares the pyrrolidine-carboxamide backbone but diverges in substituents (Table 1):
Implications of Substituent Variations
- Lipophilicity (LogP): The target compound’s dimethylphenyl and pyrimidinyloxy groups likely increase LogP compared to the Patent Compound’s trifluoroethyl and morpholine groups, which introduce polar and electron-withdrawing effects.
- Solubility: The Patent Compound’s morpholine and hydroxyl groups may improve aqueous solubility, whereas the target compound’s dimethyl groups could reduce it.
- Metabolic Stability: The trifluoroethyl group in the Patent Compound may resist oxidative metabolism, enhancing half-life. The target compound’s pyrimidine ring might undergo CYP450-mediated oxidation.
Crystallographic and Computational Insights
For the target compound, computational docking studies (e.g., molecular dynamics) could predict binding modes relative to analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
